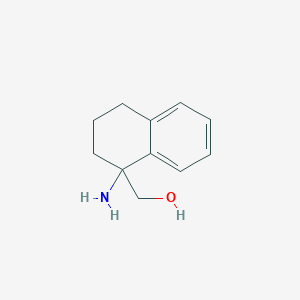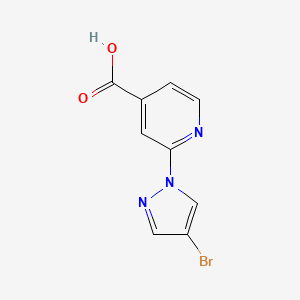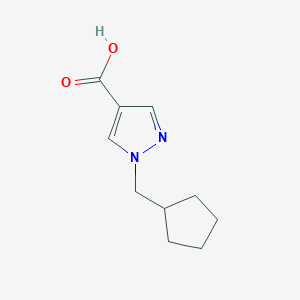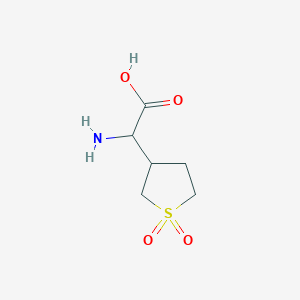![molecular formula C7H15NO2 B1526551 (2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine CAS No. 1251385-30-4](/img/structure/B1526551.png)
(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine
Übersicht
Beschreibung
2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine, also known as 2-MEM, is an amine compound composed of two carbon atoms, two oxygen atoms, and four hydrogen atoms. It is an organic compound with a molecular weight of 96.1 g/mol and a boiling point of 92-95°C. 2-MEM is a versatile compound that is used in a variety of scientific applications, from synthesizing pharmaceuticals to producing polymers.
Wissenschaftliche Forschungsanwendungen
1. Role in Orexin Receptor Mechanisms
(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine, as part of the compound GSK1059865, has been studied for its role in orexin receptor mechanisms. It has been shown to selectively reduce binge eating in female rats without affecting standard food pellet intake. This suggests a major role of OX1R mechanisms in binge eating, indicating the potential of selective antagonism at OX1R as a treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
2. Reactions with Dioxiranes
Research on the reactions of aminoxyls with dioxiranes, such as dimethyldioxirane and methyl(trifluoromethyl)dioxirane, has revealed significant insights. In these reactions, the methoxyamine compound 1-methoxy-2,2,6,6-tetramethylpiperidine is produced, providing valuable information about the free-radical mechanism following the initial aminoxyl attack on the dioxirane (Dinoi et al., 1998).
3. Analytical Use in Determining Enantiomeric Excess
The compound (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, closely related to this compound, has been used as a reagent for determining the enantiomeric excess of α-chiral amines. Its ability to react with a variety of α-chiral primary and secondary amines highlights its versatility in analytical applications (Rodríguez-Escrich et al., 2005).
4. Use in Methoxycarbonylation of Amines
Studies involving the methoxycarbonylation of various amines have employed compounds like this compound. These studies provide insights into creating methyl carbamates, demonstrating the compound's role in developing more efficient synthetic methods for carbamate production (Ito & Ushitora, 2006).
Eigenschaften
IUPAC Name |
2-methoxy-N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8(3-4-9-2)5-7-6-10-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVYLLPAXZPCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)












![4-[1-(Benzyloxy)ethyl]aniline](/img/structure/B1526491.png)